molecular formula C6H15ClN2O B13490093 (2R)-2-amino-N-methylpentanamide hydrochloride

(2R)-2-amino-N-methylpentanamide hydrochloride

Cat. No.: B13490093
M. Wt: 166.65 g/mol
InChI Key: VQDMBRTZOPKSOT-NUBCRITNSA-N
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Description

(2R)-2-amino-N-methylpentanamide hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

(2R)-2-amino-N-methylpentanamide;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-3-4-5(7)6(9)8-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1

InChI Key

VQDMBRTZOPKSOT-NUBCRITNSA-N

Isomeric SMILES

CCC[C@H](C(=O)NC)N.Cl

Canonical SMILES

CCCC(C(=O)NC)N.Cl

Origin of Product

United States

Foundational & Exploratory

(2R)-2-Amino-N-methylpentanamide Hydrochloride: Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-Amino-N-methylpentanamide hydrochloride is a specialized non-canonical amino acid derivative used primarily in the synthesis of peptidomimetics and protease-resistant peptide therapeutics. Chemically, it is the N-methyl amide of D-Norvaline (D-Nva).

This molecule combines two critical structural modifications—stereochemical inversion (D-configuration) and backbone N-methylation—to impart exceptional metabolic stability to peptide chains. This guide details its physicochemical architecture, a validated synthetic protocol, and its role in modern drug discovery.

CRITICAL DISAMBIGUATION: Researchers must distinguish this compound from its structural isomer, D-Leucine N-methyl amide ((2R)-2-amino-4-methylpentanamide).

  • (2R)-2-amino-pentanamide (This Topic): Linear 5-carbon side chain (Norvaline derivative).

  • (2R)-2-amino-4-methyl-pentanamide: Branched isobutyl side chain (Leucine derivative).

Confusing these isomers will result in significant structure-activity relationship (SAR) failures due to steric clashes in the receptor binding pocket.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Specifications

The core scaffold is D-Norvaline, a linear isomer of Valine/Leucine often found in antifungal peptides and used to probe hydrophobic pockets without the steric bulk of branched chains.

PropertyData
IUPAC Name This compound
Common Name H-D-Nva-NHMe · HCl
Chemical Formula C₆H₁₄N₂O[1] · HCl
Molecular Weight 130.19 (Free Base) / 166.65 (HCl Salt)
Stereochemistry (2R) / D-Configuration
Chiral Center C-alpha (α) position
Salt Form Hydrochloride (Stoichiometry 1:1)
Physicochemical Profile
  • Solubility: Highly soluble in water, methanol, and DMSO due to the ionic character of the hydrochloride salt. Sparingly soluble in non-polar solvents (hexane, diethyl ether).

  • H-Bonding Potential: The N-methylation of the C-terminal amide removes one hydrogen bond donor. This is a deliberate design feature to improve membrane permeability (LogP modulation) and reduce aggregation.

  • Stability: The D-configuration renders the N-terminal amine resistant to aminopeptidases, while the C-terminal N-methyl amide blocks carboxypeptidase action.

Part 2: Synthetic Pathways & Process Chemistry[2]

This section outlines a high-fidelity protocol for synthesizing the target from commercially available Boc-D-Norvaline . The Boc (tert-butyloxycarbonyl) group is selected for its orthogonality to the basic conditions required for amide coupling.

Reaction Logic & Flow

The synthesis proceeds in three distinct phases:

  • Activation: Carboxyl group activation of Boc-D-Nva-OH.

  • Amidation: Nucleophilic attack by methylamine.

  • Deprotection: Acidolytic cleavage of the Boc group to yield the HCl salt.

Detailed Protocol
Phase A: Coupling (Boc-D-Nva-OH

Boc-D-Nva-NHMe)
  • Reagents: Boc-D-Norvaline (1.0 eq), Methylamine hydrochloride (1.2 eq), HATU (1.1 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve Boc-D-Norvaline and HATU in anhydrous DMF under

      
       atmosphere.
      
    • Add DIPEA (Diisopropylethylamine) to activate the carboxylic acid. Stir for 5 minutes at 0°C.

    • Add Methylamine HCl. The excess base (DIPEA) will liberate the free amine in situ.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Stain with Ninhydrin (will be negative) or PMA (will show spot).

    • Workup: Dilute with EtOAc, wash sequentially with 1M KHSO₄ (removes unreacted amine/DIPEA), 5% NaHCO₃ (removes unreacted acid), and Brine. Dry over MgSO₄ and concentrate.

Phase B: Deprotection (Boc-D-Nva-NHMe

Product)
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the crude intermediate in a minimal amount of dry Dioxane or DCM.

    • Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

    • Stir at RT for 1–2 hours. The product often precipitates as a white solid.

    • Isolation: Concentrate the solvent in vacuo. Triturate the residue with cold Diethyl Ether to remove organic impurities.

    • Filtration: Collect the white solid by filtration or centrifugation.

Synthetic Workflow Diagram

SynthesisPath Start Boc-D-Norvaline (Starting Material) Activation Activation (HATU/DIPEA) Start->Activation 0°C, DMF Coupling Amidation (+ MeNH2) Activation->Coupling Intermediate Boc-D-Nva-NHMe (Intermediate) Coupling->Intermediate 4h, RT Deprotection Acidolysis (4M HCl/Dioxane) Intermediate->Deprotection Cleavage Product (2R)-2-Amino-N-methyl- pentanamide HCl Deprotection->Product Precipitate

Figure 1: Step-wise synthetic workflow for the production of (2R)-2-amino-N-methylpentanamide HCl.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following analytical matrix.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.0–8.5 (br s, 3H, 
      
      
      
      ): Characteristic ammonium salt protons.
    • 
       7.8–8.0 (q, 1H, 
      
      
      
      -Me): Amide proton, often split due to coupling with methyl.
    • 
       3.6–3.8 (m, 1H, 
      
      
      
      -CH): The chiral center proton.
    • 
       2.6–2.7 (d, 3H, 
      
      
      
      ): Distinct doublet corresponding to the N-methyl group (approx 3H).
    • 
       1.6–1.8 (m, 2H, 
      
      
      
      -CH₂): Methylene chain.
    • 
       1.3–1.5 (m, 2H, 
      
      
      
      -CH₂): Methylene chain.
    • 
       0.9 (t, 3H, 
      
      
      
      -CH₃): Terminal methyl triplet.
Enantiomeric Purity (Chiral HPLC)

Because the starting material is a D-amino acid, racemization is a risk during the activation step (Phase A).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA + 0.1% DEA (for free base) or acidic buffer.

  • Requirement: ee% > 98.0% is required for pharmaceutical applications.

Part 4: Applications in Peptidomimetics[3]

The strategic value of (2R)-2-amino-N-methylpentanamide HCl lies in its ability to solve two common failure modes in peptide drug discovery: Proteolytic Instability and Membrane Impermeability .

Mechanism of Action: The "Double Lock"
  • Stereochemical Lock (D-Isomer): Natural proteases recognize L-amino acids. The (2R) configuration creates a "steric mismatch" in the enzyme's active site, preventing hydrolysis of the N-terminal bond.

  • Methylation Lock (N-Me): The N-methyl group on the amide eliminates the NH hydrogen. This prevents the formation of the hydrogen bond required by proteases (like serine proteases) to stabilize the transition state during cleavage.

Impact on Pharmacokinetics
ParameterEffect of ModificationMechanism
Metabolic Half-life (

)
Significantly Increased Resistance to aminopeptidases and endopeptidases.
Membrane Permeability Increased Removal of H-bond donor reduces desolvation energy required to enter the lipid bilayer.
Conformation Restricted N-methylation restricts

torsion angles, potentially locking the peptide in a bioactive conformation.
Biological Logic Diagram

BioLogic cluster_0 Protease Resistance Mechanisms Substrate Target Molecule: (2R)-2-Amino-N-methylpentanamide Mech1 (2R) Stereochemistry (D-Isomer) Substrate->Mech1 Mech2 N-Methylation (Amide) Substrate->Mech2 Result1 Blocks Aminopeptidase Recognition Mech1->Result1 Result2 Blocks H-Bonding in Protease Active Site Mech2->Result2 Outcome Enhanced Bioavailability & Half-Life Result1->Outcome Result2->Outcome

Figure 2: Mechanistic basis for the enhanced stability of the target molecule in biological systems.

References

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Biron, E., & Kessler, H. (2005). "Synthesis of N-Methylated Peptides." Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2025). "Product Specification: (R)-2-Amino-4-methylpentanamide hydrochloride (Leucine Isomer for comparison)." Sigma-Aldrich Catalog. Link

  • PubChem. (2025).[1] "D-Norvaline Properties and Derivatives." National Library of Medicine. Link

  • Aurelio, L., et al. (2004). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of Novel Compounds

In the realm of drug discovery and peptide chemistry, researchers often venture beyond the catalog of commercially available compounds to design novel molecular entities with tailored properties. D-Norvaline N-methylamide hydrochloride is one such compound—a specifically modified amino acid derivative designed to leverage the strategic advantages of N-methylation and C-terminal amidation.

An initial search for a dedicated Chemical Abstracts Service (CAS) number for D-Norvaline N-methylamide hydrochloride does not yield a specific entry. This is not unusual for a highly specialized or novel research compound and underscores its status as a custom-designed building block rather than a common reagent. The absence of a dedicated CAS number necessitates a rigorous, first-principles approach to its synthesis and characterization, where the identity and purity of the compound are unequivocally established through robust analytical methods. This guide provides the foundational knowledge and detailed protocols required for researchers to synthesize, validate, and strategically employ this promising molecule.

Molecular Profile and Rationale for Design

D-Norvaline N-methylamide hydrochloride is a derivative of the non-proteinogenic amino acid D-Norvaline. Its structure incorporates three key modifications, each chosen to impart specific, desirable physicochemical properties relevant to therapeutic peptide development.

  • Parent Molecule: D-Norvaline

    • CAS Number: 2013-12-9

    • Structure: An isomer of valine with a linear propyl side chain. The D-configuration provides inherent resistance to degradation by many common proteases.

  • Target Molecule: D-Norvaline N-methylamide hydrochloride

    • Structure: Features a methyl group on the alpha-amino nitrogen (N-methylation) and a methylamide group at the C-terminus, with the final compound isolated as a hydrochloride salt.

The strategic combination of these features is intended to create a building block that enhances the drug-like properties of a peptide into which it is incorporated.

The Impact of N-α-Methylation

N-methylation, the addition of a methyl group to the backbone amide nitrogen, is a powerful strategy in medicinal chemistry.[1][2] This modification introduces significant steric hindrance around the peptide bond, which has several profound effects:

  • Enhanced Proteolytic Stability: The methyl group shields the adjacent peptide bond from cleavage by peptidases, significantly increasing the in-vivo half-life of peptide-based drugs.[3]

  • Increased Lipophilicity and Permeability: By replacing the amide proton (a hydrogen bond donor) with a methyl group, N-methylation reduces the molecule's hydrogen bonding capacity. This increases its lipophilicity, which can enhance solubility in non-aqueous environments and improve permeability across cellular membranes.[4]

  • Conformational Constraint: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, often favoring specific secondary structures or turn conformations that can be crucial for receptor binding and biological activity.[3][5]

The Role of C-Terminal N-Methylamide

Amidation of the C-terminal carboxylic acid is another critical modification. Replacing the negatively charged carboxylate with a neutral N-methylamide group:

  • Improves Metabolic Stability: It confers resistance to degradation by carboxypeptidases.

  • Mimics Native Peptide Structure: Many naturally occurring peptide hormones and neurotransmitters are C-terminally amidated.

  • Enhances Bioavailability: The removal of a formal charge can improve a peptide's ability to cross biological membranes.[6]

Significance of the Hydrochloride Salt Form

Amine-containing drug candidates are frequently converted into hydrochloride salts. This practice offers several advantages:

  • Improved Aqueous Solubility: The salt form is generally more soluble in water than the free base, which is critical for formulation and administration.[7]

  • Enhanced Stability and Handling: Crystalline salts are often more chemically stable and easier to handle and purify than their free base counterparts.[8]

Table 1: Comparative Physicochemical Properties
PropertyD-NorvalineD-Norvaline N-methylamide hydrochlorideRationale for Change
Molecular Formula C₅H₁₁NO₂C₆H₁₄N₂O · HClAddition of a methyl group to the amine and a methylamino group to the carboxyl terminus, plus HCl.
Molecular Weight 117.15 g/mol 166.65 g/mol Increase due to added functional groups and the hydrochloride salt.
Hydrogen Bond Donors 2 (amine and carboxyl OH)1 (amide N-H)N-methylation removes one H-bond donor; C-terminal amidation removes another.
Predicted Lipophilicity (LogP) LowerHigherN-methylation and C-terminal amidation increase lipophilicity by reducing polarity.
Proteolytic Stability Moderate (D-amino acid)Significantly EnhancedN-methylation provides steric shielding against peptidases; C-terminal amide protects against carboxypeptidases.[3]
Aqueous Solubility ModerateHigh (as HCl salt)The hydrochloride salt form significantly improves solubility in aqueous media.[7]

Proposed Synthesis and Purification Workflow

A robust, multi-step solution-phase synthesis is proposed for D-Norvaline N-methylamide hydrochloride. This approach allows for clear characterization of each intermediate. Standard protecting group strategies are essential to prevent unwanted side reactions.[9][10]

SynthesisWorkflow A D-Norvaline B Step 1: N-Protection (Boc)₂O, Base A->B Protection of amine C N-Boc-D-Norvaline B->C Protection of amine D Step 2: N-Methylation NaH, CH₃I C->D Methylation of protected amine E N-Boc-N-Me-D-Norvaline D->E Methylation of protected amine F Step 3: Amide Coupling Methylamine HCl, HATU, DIPEA E->F Amidation of carboxyl group G N-Boc-D-Norvaline N-methylamide F->G Amidation of carboxyl group H Step 4: Deprotection & Salt Formation HCl in Dioxane G->H Removal of Boc & salt formation I D-Norvaline N-methylamide Hydrochloride (Final Product) H->I Removal of Boc & salt formation

Caption: Proposed solution-phase synthesis workflow for D-Norvaline N-methylamide hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-D-Norvaline

  • Dissolve D-Norvaline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.5 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure. Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-D-Norvaline.

Step 2: Synthesis of N-Boc-N-methyl-D-Norvaline Causality: This step utilizes a strong base (NaH) to deprotonate the protected amine, forming an anion that acts as a nucleophile to attack the methylating agent (CH₃I).[4]

  • Dissolve N-Boc-D-Norvaline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel) to obtain N-Boc-N-methyl-D-Norvaline.

Step 3: Synthesis of N-Boc-D-Norvaline N-methylamide Causality: HATU is a highly effective coupling reagent for forming amide bonds, especially with sterically hindered N-methylated amino acids.[3] It activates the carboxylic acid to form a reactive ester, which is then readily attacked by the amine.

  • Dissolve N-Boc-N-methyl-D-Norvaline (1.0 eq), methylamine hydrochloride (1.2 eq), and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours until completion (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield N-Boc-D-Norvaline N-methylamide.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-D-Norvaline N-methylamide (1.0 eq) in a minimal amount of anhydrous dichloromethane or ethyl acetate.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield D-Norvaline N-methylamide hydrochloride as a solid.

Purification Strategy

High-Performance Liquid Chromatography (HPLC) is the preferred method for the final purification of the target compound. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid. If a TFA salt is isolated from HPLC, it can be converted to the hydrochloride salt via salt exchange protocols.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized D-Norvaline N-methylamide hydrochloride is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

AnalyticalWorkflow Start Synthesized Product MS Mass Spectrometry (MS) Confirm Molecular Weight Start->MS Identity Check NMR NMR Spectroscopy (¹H, ¹³C) Confirm Structure & Connectivity Start->NMR Structural Elucidation HPLC HPLC Assess Purity (>95%) Start->HPLC Purity Check FTIR FT-IR Spectroscopy Confirm Functional Groups Start->FTIR Functional Group Check Result Validated Compound MS->Result NMR->Result HPLC->Result FTIR->Result

Caption: Analytical workflow for the structural validation and purity assessment of the final product.

Expected Analytical Data
  • Mass Spectrometry (ESI-MS):

    • Expected Ion: [M+H]⁺

    • Calculated m/z: 131.12 (for the free base, C₆H₁₄N₂O)

    • Trustworthiness: This measurement directly confirms the molecular weight of the synthesized compound, validating the successful incorporation of all modifications.

  • ¹H NMR Spectroscopy (in D₂O or DMSO-d₆):

    • N-α-CH₃: A singlet peak around 2.5-2.8 ppm.

    • N-amide-CH₃: A doublet (due to coupling with the amide N-H) or a singlet around 2.6-2.9 ppm.

    • α-CH: A multiplet shifted downfield compared to the parent amino acid.

    • Propyl side chain (CH₃CH₂CH₂-): Characteristic signals including a triplet for the terminal methyl group (~0.9 ppm) and multiplets for the methylene groups.

    • Expertise: The presence and integration of the two distinct methyl singlets/doublets are critical for confirming both N-methylation and C-terminal amidation.

  • ¹³C NMR Spectroscopy:

    • N-α-CH₃: A signal around 30-35 ppm.

    • N-amide-CH₃: A signal around 25-30 ppm.

    • Amide Carbonyl (C=O): A signal in the range of 170-175 ppm.

    • Expertise: Confirms the carbon skeleton and the presence of the new methyl groups and the amide carbonyl.

  • High-Performance Liquid Chromatography (HPLC):

    • A single major peak with >95% purity is expected.

    • Insight: N-methylated peptides can exhibit peak broadening or splitting due to the slow interconversion between cis and trans isomers of the N-methylated amide bond on the HPLC timescale.[11] This is a known phenomenon and should be considered during analysis.

Applications in Research and Drug Development

D-Norvaline N-methylamide hydrochloride is not an end-product but a strategic building block for creating more complex molecules, primarily peptidomimetics and modified peptides.[12]

  • Peptide Drug Design: It can be incorporated into a peptide sequence to enhance stability at a specific position, improve oral bioavailability, or fine-tune receptor binding affinity.[13][14] The combination of a D-amino acid configuration and N-methylation provides robust protection against enzymatic degradation from both ends of the peptide chain.

  • Enzyme Inhibitors: The constrained conformation and altered electronic properties can be exploited to design potent and selective enzyme inhibitors.

  • Probing Biological Systems: Using this building block to replace a natural amino acid in a biologically active peptide allows researchers to study the role of specific hydrogen bonds and conformational flexibility in molecular recognition and signaling.

Conclusion

D-Norvaline N-methylamide hydrochloride represents a sophisticated chemical tool for researchers in medicinal chemistry and drug development. While its novelty means it lacks a dedicated CAS number, its synthesis is achievable through well-established organic chemistry principles. The strategic incorporation of N-methylation and C-terminal amidation provides a powerful method for enhancing the pharmacokinetic properties of peptide-based therapeutics. The detailed synthetic and analytical protocols provided in this guide offer a clear and validated pathway for researchers to produce and utilize this valuable compound in their pursuit of next-generation therapeutics.

References

  • CD Formulation. (n.d.). Methylated Peptide - Therapeutic Proteins & Peptides.
  • Wikipedia. (2024). Peptide synthesis. In Wikipedia. Retrieved from [Link]

  • Li, X., Wang, N., Liu, Y., Zhang, T., Tang, S., & Li, Z. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
  • Li, X., et al. (2023).
  • BenchChem. (2025). The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
  • Hudson, C. B., et al. (n.d.).
  • Sagal, D., & D'Andrea, L. D. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 213-221.
  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Department of Chemistry. Retrieved from [Link]

  • Roy, T. K., & Ghorai, P. (n.d.). Halogen-bonding-mediated synthesis of amides and peptides. RSC Publishing.
  • Chem-Impex. (n.d.). N-Methyl-L-norvaline hydrochloride.
  • Parmar, V. S., & Kumar, A. (2014). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. In Flow Chemistry - Fundamentals (pp. 439-477). De Gruyter.
  • LibreTexts. (2020). 25.8: Peptide Synthesis. Chemistry LibreTexts.
  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • ChemWhat. (n.d.). N-ME-DL-VAL-OH HCL CAS#: 2566-32-7.
  • Coggins, J. R., & Benoiton, N. L. (1971). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry, 49(11), 1968-1971.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
  • Merck. (n.d.). N-Methylated Amino Acids.
  • Dipòsit Digital de la Universitat de Barcelona. (n.d.).
  • Fairlie, D. P. (Ed.). (2013). N-Alkyl Amino Acids.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • BuyersGuideChem. (n.d.). N-Methyl-D-valine hydrochloride suppliers and producers.
  • BEYOND Pharmaceutical Co., Ltd. (n.d.). N-Methyl-L-norvaline HCl.
  • Sigma-Aldrich. (n.d.). N-Methyl-D-norvaline hydrochloride.
  • Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions.
  • Frokjaer, S., & Otzen, D. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170032.
  • ResearchGate. (n.d.). Physicochemical properties of peptides [Table].
  • Elsayed, M., et al. (2022). Characterization and Impact of Peptide Physicochemical Properties on Oral and Subcutaneous Delivery. Advanced Drug Delivery Reviews, 185, 114322.
  • Pharma Excipients. (2018).

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Methodological & Application

Solid-phase peptide synthesis with N-methylamide building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis with N-Methylamide Building Blocks

Executive Summary

The incorporation of N-methylamide moieties into peptide sequences is a critical strategy in modern drug discovery. N-methylation of the peptide backbone (via N-methyl amino acid building blocks ) and C-terminal N-methylation significantly enhance metabolic stability by blocking proteolytic cleavage and improving membrane permeability through the reduction of hydrogen bond donors.

However, these modifications introduce severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS).[1] Standard protocols using HBTU/DIEA often fail, leading to deletion sequences and low purity. This guide provides optimized, field-proven protocols for:

  • Coupling N-methylated amino acid building blocks (Fmoc-N-Me-AA-OH).

  • Coupling onto N-methylated termini (The "Difficult Step").

  • Synthesizing C-terminal N-methylamides.

Critical Challenges & Strategic Planning

Before initiating synthesis, the experimental design must account for two distinct chemical challenges:

ChallengeDescriptionMechanistic CauseSolution Strategy
Steric Hindrance Failure to couple the next amino acid onto an N-methylated N-terminus.[1]The secondary amine (–NHMe) is sterically crowded and less nucleophilic than a primary amine.Use high-efficiency reagents (HATU, PyBroP, COMU) and elevated temperatures (50–75°C).
Racemization Loss of chirality during the activation of N-methyl amino acids.N-alkylated amino acids form oxazolonium ions more readily, which are prone to enolization.Use base-free activation or weak bases (Collidine) and Oxyma/HOAt additives.
Monitoring Failure False negatives in QC checks.The standard Kaiser (Ninhydrin) test does not react with secondary amines.Mandatory: Use Chloranil or Bromophenol Blue tests.

Experimental Protocols

Protocol A: Incorporation of N-Methyl Amino Acid Building Blocks

Use this protocol when coupling an Fmoc-N-Me-AA-OH to a standard primary amine on the resin.

Reagents:

  • Building Block: Fmoc-N-Me-AA-OH (e.g., Fmoc-N-Me-Ala-OH, Fmoc-N-Me-Phe-OH).

  • Coupling Reagent: COMU or HATU.

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Solvent: DMF (anhydrous).

Procedure:

  • Activation: Dissolve Fmoc-N-Me-AA-OH (3.0 eq) and COMU (3.0 eq) in DMF.

  • Base Addition: Add DIPEA (6.0 eq) immediately before adding to the resin. Note: Minimize pre-activation time (< 2 mins) to prevent racemization.

  • Coupling: Add mixture to the resin.

  • Incubation: Shake for 60 minutes at Room Temperature .

    • Expert Insight: While heating is popular, coupling of the N-methyl AA (activating the carboxyl) is prone to racemization. Room temperature with a strong reagent (COMU/HATU) is safer for chirality.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Protocol B: Coupling ONTO N-Methylated Termini (The "Difficult Step")

Use this protocol for the step immediately FOLLOWING the N-methyl AA. This is the most common failure point in SPPS.

Reagents:

  • Building Block: Standard Fmoc-AA-OH (Next residue).

  • Primary Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Alternative (for extreme hindrance): PyBroP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate) or Triphosgene (via acid chloride).

Procedure (HATU Method):

  • Deprotection: Remove Fmoc from the N-methylated residue using 20% Piperidine/DMF (2 x 10 min).

    • QC Step: Perform Chloranil Test . A blue stain confirms the presence of the secondary amine.

  • Activation: Dissolve Fmoc-AA-OH (5.0 eq) and HATU (5.0 eq) in DMF.

  • Base: Add HOAt (5.0 eq) and DIPEA (10.0 eq).

  • Coupling: Add to resin.

  • Reaction Conditions:

    • Microwave (Recommended): 75°C for 10 minutes (25W).

    • Manual/Room Temp: Double couple (2 x 2 hours).

  • Monitoring: Perform Chloranil Test .

    • Blue: Incomplete coupling.[1][2] Repeat with PyBroP or perform Acetylation capping.

    • Colorless: Complete coupling.

Procedure (PyBroP Method - For Val/Ile/Thr couplings):

  • Dissolve Fmoc-AA-OH (4 eq) in DCM (not DMF).

  • Add PyBroP (4 eq) and DIPEA (8 eq).[1]

  • Add to resin and shake for 4–12 hours.

    • Mechanism:[2][3][4][5] PyBroP generates an acid bromide in situ, which is highly reactive toward secondary amines.

Protocol C: Synthesis of C-Terminal N-Methylamides

Use this when the peptide C-terminus must be –C(=O)NH–CH3.

Method 1: HMBA Linker + Methylamine Cleavage (Robust)

  • Resin: Use HMBA-AM resin or HMBA-ChemMatrix.

  • Synthesis: Build the peptide sequence using standard Fmoc SPPS. Leave the N-terminal Fmoc ON (or Boc-protect if using TFA cleavage later).

  • Cleavage/Amidation:

    • Wash resin with DMF, then THF.

    • Treat resin with 30% Methylamine in Ethanol/THF (1:1) .

    • Shake sealed vessel for 4–16 hours at RT.

    • Result: Nucleophilic displacement of the ester linkage by methylamine yields the Peptide-N-methylamide.

  • Side Chain Deprotection: Evaporate solvent, then treat the cleaved protected peptide with TFA/TIS/H2O (95:2.5:2.5) to remove side-chain protectors.

Method 2: Indole Linker (Specialized)

  • Resin: Use [3-((Methyl-Fmoc-amino)-methyl)indol-1-yl] acetyl AM resin .

  • Loading: The resin comes pre-loaded with an N-methyl/Fmoc handle.

  • Synthesis: Remove Fmoc and couple the first amino acid (requires Protocol B conditions due to secondary amine on linker).

  • Cleavage: Treat with standard 95% TFA cocktail. The indole linker releases the N-methylamide directly.

Visualization of Workflows

Figure 1: Decision Matrix for N-Methylation SPPS

This diagram guides the selection of coupling conditions based on the specific steric environment.

SPPS_NMethyl Start Identify Coupling Step CheckType Is the Resin-Bound Amine Primary or Secondary? Start->CheckType Primary Primary Amine (-NH2) CheckType->Primary Standard AA Secondary Secondary Amine (-NH-Me) CheckType->Secondary N-Me AA on Resin CheckIncoming Is Incoming AA N-Methylated? Primary->CheckIncoming Difficult Protocol B: Coupling ONTO N-Me-AA Steric Hindrance High Secondary->Difficult Standard Standard Protocol HBTU/DIPEA CheckIncoming->Standard No RacemizationRisk Protocol A: Coupling OF N-Me-AA Use COMU/DIPEA @ RT Avoid prolonged activation CheckIncoming->RacemizationRisk Yes (Fmoc-N-Me-AA) HatU Option 1: HATU/HOAt Microwave 75°C Difficult->HatU PyBroP Option 2: PyBroP/DIPEA Long coupling (DCM) Difficult->PyBroP

Caption: Decision tree for selecting coupling reagents. Note the divergence for coupling of vs. coupling onto N-methylated residues.

Figure 2: C-Terminal N-Methylamide Synthesis Pathways

CTerm_Synthesis Goal Target: Peptide-NH-CH3 Method1 Method 1: HMBA Linker (Post-Synthesis Cleavage) Step1_1 Couple First AA (Ester Bond) Method1->Step1_1 Step1_2 Complete SPPS Step1_1->Step1_2 Step1_3 Cleave with MeNH2 in THF/EtOH Step1_2->Step1_3 Step1_3->Goal Method2 Method 2: Indole Linker (Pre-loaded Handle) Step2_1 Deprotect Fmoc-N(Me)-Linker Method2->Step2_1 Step2_2 Couple First AA (Difficult Coupling!) Step2_1->Step2_2 Step2_3 Cleave with TFA Step2_2->Step2_3 Step2_3->Goal

Caption: Comparison of HMBA (nucleophilic displacement) and Indole Linker (acidolytic cleavage) strategies for C-terminal N-methylamides.

Troubleshooting & Quality Control

IssueDiagnosticRoot CauseCorrective Action
Incomplete Coupling Chloranil Test remains blue/green.Steric hindrance of N-Me group prevents approach of activated ester.1. Switch to PyBroP/DIPEA in DCM.2. Increase temperature to 75°C (MW).3. Use acid chloride activation (Triphosgene).
Racemization D-isomer detected by HPLC (diastereomer peak).Base-catalyzed enolization during activation of Fmoc-N-Me-AA-OH.1. Use Oxyma Pure instead of HOBt.2. Reduce base equivalent (use 1.0 eq DIPEA relative to AA).3. Keep pre-activation time < 1 min.
Fmoc Removal Failure Slow deprotection kinetics.Aggregation or steric bulk.Use DBU (2%) + Piperidine (20%) in DMF for deprotection steps involving N-methylated residues.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Teixidó, M., et al. (2005).[6] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[6] Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.Link

  • AAPPTEC. (2024). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.Link

  • Sigma-Aldrich. (2024). Building Blocks, Resins, and Coupling Reagents for Peptide Synthesis.[1][7][8]Link

Sources

Application Note: Reaction Conditions for Amide Bond Formation with Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amide bond formation remains the most ubiquitous reaction in medicinal chemistry, yet sterically hindered amines (e.g., tert-butyl amines,


-disubstituted amino acids, anilines with ortho-substituents) frequently result in stalled reactions, low yields, or extensive epimerization. Standard carbodiimide (EDC) or phosphonium (PyBOP) chemistries often lack the electrophilicity required to overcome the activation energy barrier imposed by steric bulk. This guide delineates a strategic, tiered approach to hindered amide coupling, moving from high-activity uronium salts to acyl fluoride and acid chloride methodologies, ensuring success where standard protocols fail.

Strategic Reagent Selection: A Decision Matrix

The choice of coupling reagent must be dictated by the specific type of hindrance (nucleophile vs. electrophile) and the tolerance for epimerization.

The "Steric Escalation" Strategy

Do not default to HATU for every difficult coupling. Follow this logic:

  • Moderate Hindrance (e.g.,

    
    -methyl amines, secondary amines):  Use COMU  or HATU . These provide the highest initial reaction rates via the formation of active esters (Oxyma or OAt esters) that benefit from anchimeric assistance.
    
  • Epimerization-Prone/Scale-Up (e.g., Chiral

    
    -substituted acids):  Use T3P (Propanephosphonic acid anhydride) .[1] The cyclic anhydride structure captures the carboxylic acid rapidly, and the byproduct is water-soluble, simplifying workup.[2]
    
  • Severe Hindrance (e.g., Aib-Aib couplings, tert-butyl amines): Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). This reagent generates Acyl Fluorides in situ.[3] Acyl fluorides are smaller and more electrophilic than active esters, allowing them to penetrate the steric shield of bulky amines.

  • Extreme/Deactivated Systems (e.g., Electron-deficient anilines): Use Ghosez’s Reagent .[4] This generates acid chlorides under neutral conditions, avoiding the harsh acidity of thionyl chloride (

    
    ).
    
Decision Tree Diagram

ReagentSelection Start Start: Analyze Substrate IsChiral Is the Acid Chiral/Epimerization Prone? Start->IsChiral HindranceLevel Assess Steric Hindrance IsChiral->HindranceLevel No / Tolerable T3P Protocol B: T3P + Pyridine (Low Epimerization, Easy Workup) IsChiral->T3P Yes Moderate Moderate (N-Me, Secondary) HindranceLevel->Moderate Severe Severe (Aib, t-Bu, Ortho-subst.) HindranceLevel->Severe Extreme Extreme/Electronic Deactivation (e- deficient anilines) HindranceLevel->Extreme COMU Protocol A: COMU/HATU (High Kinetic Activity) Moderate->COMU TFFH Protocol C: TFFH (Acyl Fluoride) (Small Electrophile, High Penetration) Severe->TFFH Ghosez Protocol D: Ghosez's Reagent (Neutral Acid Chloride) Extreme->Ghosez

Figure 1: Decision matrix for selecting coupling reagents based on substrate chirality and steric demand.

Detailed Experimental Protocols

Protocol A: High-Activity Coupling (COMU/HATU)

Best For: Moderately hindered secondary amines,


-methylated amino acids.
Mechanism:  Formation of a highly reactive Oxyma (COMU) or OAt (HATU) ester. COMU is preferred over HATU due to higher solubility, safety (non-explosive), and comparable reactivity.[5]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][6][7]

  • Amine (1.1 – 1.2 equiv)

  • COMU (1.0 – 1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF or NMP (preferred for hindrance), or DCM.[6]

Procedure:

  • Dissolve the carboxylic acid and DIPEA in anhydrous DMF (0.1 M concentration).

    • Note: DMF is crucial here. Its high dielectric constant stabilizes the polar transition state better than DCM.

  • Add COMU in one portion at 0 °C. Stir for 2–5 minutes to ensure active ester formation.

    • Visual Check: The solution often turns yellow/orange (Oxyma color).

  • Add the amine.[1][2][3][5][7][8]

  • Allow to warm to Room Temperature (RT) and stir.

    • Time: 1–4 hours. For hindered substrates, microwave irradiation (40–60 °C, 20 min) can drastically improve conversion.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , 1M 
    
    
    
    (if product is not basic), and brine.
Protocol B: Low-Epimerization Coupling (T3P)

Best For: Scale-up, chiral acids, and couplings where workup must be simple.[9] Mechanism: T3P forms a mixed anhydride. The cyclic structure reduces the entropic penalty of activation. Pyridine is the optimal base for suppressing epimerization.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][6][7]

  • Amine (1.1 equiv)[2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (3.0 – 5.0 equiv) or DIPEA (if epimerization is not a concern).

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Procedure:

  • Combine Acid, Amine, and Base in the solvent (0.1 – 0.2 M).

    • Note: Unlike HATU, pre-activation is NOT recommended for T3P; add it last.

  • Cool to 0 °C.

  • Add T3P solution dropwise.

  • Stir at RT.[1][7][10]

    • Optimization: If reaction is sluggish, heat to 40–50 °C. T3P is thermally stable.

  • Workup: Add water. T3P byproducts are water-soluble.[1][2][8][11][12] Separate phases. Wash organic layer with

    
     (1M) and 
    
    
    
    .
Protocol C: The "Battering Ram" (TFFH - Acyl Fluorides)

Best For: Severely hindered couplings (e.g., Aib-Aib, tert-butyl amine). Mechanism: TFFH converts the acid into an Acyl Fluoride .[13] The Fluoride leaving group is small (low steric demand) and forms a strong bond with Carbon, but the C-F bond is highly activated toward amine nucleophiles due to high electronegativity.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][6][7]

  • Amine (1.2 equiv)

  • TFFH (1.1 – 1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DCM (preferred for acid fluoride formation) or DMF.[6]

Procedure:

  • Dissolve Carboxylic Acid and TFFH in anhydrous DCM (0.1 M).

  • Add DIPEA dropwise at 0 °C.

  • Stir for 30–60 minutes at 0 °C to RT.

    • Checkpoint: Monitor by TLC/LCMS.[2] You may see the intermediate acyl fluoride (often runs faster than the acid, stable on silica).

  • Add the Amine.

  • Stir at RT or Reflux (40 °C).

    • Note: Acyl fluorides are remarkably stable to water compared to chlorides, but highly reactive to amines.

  • Workup: Standard aqueous extraction.

Protocol D: Neutral Activation (Ghosez’s Reagent)

Best For: Acid-sensitive substrates or extremely deactivated amines (e.g., electron-poor anilines) where standard coupling fails. Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to an acid chloride under strictly neutral conditions.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][6][7]

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Amine (1.0 – 1.5 equiv)

  • Base: Pyridine or DIPEA (optional during coupling step).

  • Solvent: DCM or

    
    .
    

Procedure:

  • Dissolve Carboxylic Acid in anhydrous DCM.

  • Add Ghosez’s reagent dropwise at RT.

  • Stir for 1–2 hours.

    • Mechanism:[8][13][14] The acid is converted to the acid chloride; the byproduct is the volatile

      
      -dimethylisobutyramide.
      
  • Crucial Step: Do not isolate. Add the Amine (and Base if necessary) directly to this solution.

  • Stir at RT or Reflux.

  • Workup: Quench with

    
    .
    

Comparative Data & Optimization

Reagent Performance Comparison
FeatureHATU / COMUT3PTFFH (Acyl Fluoride)Ghosez's Reagent
Primary Utility General hindered couplingLow epimerization / Scale-upSevere steric bulk (Aib, t-Bu)Acid-sensitive / Deactivated amines
Active Species OAt / Oxyma Active EsterMixed AnhydrideAcyl Fluoride Acid Chloride
Steric Penetration HighModerateVery High (Small LG)Very High
Epimerization Low (with HOAt/Oxyma)Very Low ModerateHigh (if base used incorrectly)
Byproduct Removal Aqueous wash (COMU easier)Water Soluble (Easiest)Aqueous washVolatile / Aqueous wash
Safety HATU (Explosive risk); COMU (Safe)Safe (Non-toxic)SafeMoisture Sensitive
Troubleshooting & Optimization Guide

If the reaction stalls:

  • Solvent Switch: Move from DCM to DMF or NMP . The higher polarity stabilizes the charged transition states of the nucleophilic attack.

  • Additive: Add HOAt (0.5 equiv) even if using HATU. The extra HOAt can catalyze the trans-esterification.

  • Microwave: For TFFH or COMU, heat to 60 °C for 30 mins.

  • Order of Addition: Ensure pre-activation is complete (for HATU/COMU) or avoided (for T3P) as specified.

Mechanism of TFFH Activation

The superiority of TFFH lies in the atomic radius of Fluorine. Unlike the bulky OAt group in HATU, the Fluoride atom is small, allowing the amine to approach the carbonyl carbon even when surrounded by bulky gem-dimethyl groups (e.g., Aib).

TFFH_Mechanism Acid Carboxylic Acid (R-COOH) Intermediate Formamidinium Intermediate Acid->Intermediate + TFFH, Base TFFH TFFH Reagent AcylFluoride Acyl Fluoride (R-COF) Intermediate->AcylFluoride Fluoride Transfer Product Hindered Amide (R-CO-NH-R') AcylFluoride->Product + Amine (Small LG allows attack) Amine Hindered Amine (H2N-R') Amine->Product

Figure 2: Mechanistic pathway of TFFH-mediated activation via Acyl Fluoride formation.

References

  • Dunetz, J. R., et al. (2011).[9] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[9] Organic Letters. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for the Preparation of Amino Acid Fluorides.[13] Journal of the American Chemical Society. Link

  • Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides under Neutral Conditions. Journal of the Chemical Society, Chemical Communications. Link

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3][15] Organic & Biomolecular Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Racemization in D-Amino Acid Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. Maintaining stereochemical integrity when coupling D-amino acid amides is one of the most notoriously difficult challenges in synthetic chemistry. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve epimerization-free coupling.

Section 1: Mechanistic Insights (The "Why")

FAQ 1: Why are D-amino acid amides so prone to racemization during coupling?

When the carboxyl group of a D-amino acid is activated to form an electrophilic ester, it becomes highly susceptible to two base-catalyzed racemization pathways: direct enolization and 5(4H)-oxazolone formation [1].

In fragment coupling or when dealing with C-terminal amides, the oxazolone pathway is the dominant culprit. The backbone carbonyl oxygen of the activated D-amino acid attacks its own activated carboxyl carbon, forming a cyclic 5(4H)-oxazolone intermediate[1]. The α-proton of this oxazolone is highly acidic. When a base (used to neutralize amine salts or catalyze the reaction) is present, this proton is rapidly abstracted to form an achiral enolate[1]. Subsequent reprotonation occurs indiscriminately from either face, yielding a mixture of D- and L-oxazolones. These then react with the incoming amine, resulting in an epimerized peptide product[1].

G A Activated D-Amino Acid B 5(4H)-Oxazolone Intermediate A->B Backbone Amide Attack G Direct Aminolysis (No Racemization) A->G Fast Amine Attack C Achiral Enolate (Base Catalyzed) B->C Base (-H+) D L/D Oxazolone Mixture C->D +H+ E Coupling with Amine D->E F Epimerized Peptide (D/L Mixture) E->F H Pure D-Peptide G->H

Caption: Logical flow of base-catalyzed oxazolone-mediated racemization versus direct aminolysis.

Section 2: Reagent Selection & Optimization (The "What")

FAQ 2: Which coupling reagents and additives offer the lowest epimerization rates?

The goal of any coupling reagent is to accelerate direct aminolysis so that it outcompetes oxazolone formation.

  • HATU/HOAt: Generates a highly reactive uronium intermediate. HOAt is more effective than standard HOBt because the neighboring pyridine nitrogen provides an anchimeric assistance effect, accelerating aminolysis and minimizing the lifespan of the activated ester[2].

  • DIC/OxymaPure: OxymaPure is a superior, greener additive that forms extremely reactive esters. It undergoes aminolysis significantly faster than oxazolone formation, suppressing racemization far better than HOBt[3].

  • Ynamides (e.g., MYTsA): These are emerging green reagents that have shown remarkable superiority in completely preventing racemization during the activation of α-chiral carboxylic acids, even enabling inverse N→C synthesis without protecting groups[4].

Quantitative Comparison of Coupling Systems

Note: Values represent typical epimerization rates observed in sterically hindered fragment couplings.

Coupling SystemAdditiveTypical Epimerization RateMechanistic Advantage / Disadvantage
DIC HOBt5.0% - 10.0%Slow aminolysis allows oxazolone accumulation[2].
HATU HOAt2.0% - 5.0%High efficiency, but requires basic conditions (DIPEA) which promotes enolization[2].
DIC OxymaPure< 1.0%Near-neutral pH limits base-catalyzed deprotonation; highly reactive ester[3].
Ynamides None< 0.1%Completely bypasses the oxazolone pathway during activation[4].
FAQ 3: How does the choice of base influence chiral integrity?

The base is the primary catalyst for enolization. Strong, unhindered bases accelerate proton abstraction from the oxazolone intermediate. Causality-Driven Solution: Replace DIPEA (N,N-Diisopropylethylamine) with TMP (2,4,6-collidine). TMP is highly sterically hindered and a significantly weaker base. It provides just enough basicity to neutralize amine salts and drive the coupling, but its steric bulk prevents it from easily accessing and deprotonating the α-carbon of the oxazolone.

Section 3: Step-by-Step Troubleshooting Protocols (The "How")

To ensure trustworthiness, every synthesis must be treated as a self-validating system. Below is the optimized coupling protocol, immediately followed by the analytical protocol required to validate its success.

Protocol 1: Optimized Coupling of D-Amino Acid Amides using DIC/OxymaPure

This protocol utilizes the DIC/OxymaPure system to maintain a near-neutral pH, avoiding the exogenous bases that trigger epimerization[3].

  • Preparation: Dissolve the D-amino acid amide (1.5 equivalents relative to resin loading) and OxymaPure (1.5 eq) in minimal DMF.

  • Activation: Add DIC (1.5 eq) to the mixture. Stir for exactly 2 minutes at 0°C. Causality: Keeping the temperature low during the initial exothermic activation limits the kinetic energy available for oxazolone ring closure.

  • Coupling: Add the pre-activated mixture to the resin-bound amine.

  • Reaction: Agitate gently for 2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted DIC and Oxyma byproducts.

Protocol 2: Self-Validating Racemization Analysis by RP-HPLC

You cannot confirm the absence of racemization without chromatographic validation. Diastereomers (e.g., D-L vs L-L) have different physical properties and can be separated on high-resolution achiral C18 columns[5].

  • Micro-Cleavage: Transfer 5 mg of the coupled resin to a microtube. Add 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O). Incubate for 1 hour.

  • Precipitation: Precipitate the peptide using 1 mL of cold diethyl ether. Centrifuge and discard the supernatant. Dissolve the pellet in 100 µL of 50% Acetonitrile/Water.

  • Chromatography: Inject 10 µL onto a high-resolution C18 RP-HPLC column. Use a shallow gradient (e.g., 5% to 30% Acetonitrile over 30 minutes) to maximize diastereomeric resolution[5].

  • Quantification: Integrate the Area Under the Curve (AUC) for the main product peak (D-L) and the epimer peak (L-L). Calculate % Epimerization =[AUC(L-L) / (AUC(D-L) + AUC(L-L))] × 100.

G S1 Step 1: Synthesize Model Dipeptide (e.g., Fmoc-D-Xaa-L-Yaa-NH2) S2 Step 2: Micro-Cleavage (TFA / Scavengers) S1->S2 S3 Step 3: RP-HPLC Analysis (Shallow Gradient on C18) S2->S3 S4 Step 4: Peak Integration (Resolve D-L vs L-L Diastereomers) S3->S4 S5 Step 5: Calculate % Epimerization (Self-Validation) S4->S5

Caption: Self-validating RP-HPLC workflow for quantifying epimerization during peptide coupling.

Section 4: Advanced Troubleshooting FAQs

FAQ 4: I am using HATU/DIPEA but still seeing >5% epimerization. What should I change?

If you must use HATU, your pre-activation time is likely too long. When HATU and DIPEA are mixed with the D-amino acid in the absence of the amine, oxazolone formation begins immediately. Correction: Add the base last. Mix the D-amino acid, HATU, and the resin-bound amine together first. Then, add TMP (not DIPEA) dropwise. This ensures that the moment the active ester is formed, the amine is present in high local concentration to attack it before oxazolone cyclization can occur.

FAQ 5: Does the choice of solvent matter for D-amino acid amides?

Yes. Polar aprotic solvents like DMF stabilize the charge separation inherent in the oxazolone intermediate, inadvertently promoting racemization. If your peptide sequence allows it (i.e., it does not aggregate easily), using a less polar solvent mixture—such as adding DCM to DMF (1:1 ratio)—can suppress oxazolone formation[2]. However, always prioritize peptide solubility; an aggregated peptide will not couple efficiently, leading to deletion sequences.

References

Sources

Technical Support Center: Troubleshooting N-Methylpentanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Invisible" Yield Loss

In the synthesis of short-to-medium chain aliphatic amides like N-methylpentanamide (


), low yields are rarely due to complex side reactions. Instead, they are almost invariably caused by mass transfer issues  during workup or stoichiometric imbalances  due to reagent volatility.

N-methylpentanamide possesses a "deceptive" lipophilicity. While the pentyl chain suggests organic solubility, the N-methyl amide motif retains significant hydrogen-bonding capability, increasing water solubility. If your yield is <50% but the crude NMR looks clean, you are likely discarding your product in the aqueous wash.

Diagnostic Workflow

Before altering reaction parameters, identify where the loss occurs. Use this logic gate to diagnose the failure mode.

TroubleshootingFlow Start Low Yield Observed CheckCrude Analyze Crude Reaction Mix (Before Workup) Start->CheckCrude Conversion Is SM (Valeric Acid/Chloride) Consumed? CheckCrude->Conversion ReagentIssue Issue: Reagent Quality/Stoichiometry (See Section 3) Conversion->ReagentIssue No WorkupIssue Issue: Workup Loss / Partitioning (See Section 4) Conversion->WorkupIssue Yes VolatileAmine Check: Methylamine Volatility (Gas loss in headspace) ReagentIssue->VolatileAmine Hydrolysis Check: Acid Chloride Hydrolysis (Wet solvents?) ReagentIssue->Hydrolysis AqueousLoss Check: Aqueous Layer LCMS (Product is water soluble) WorkupIssue->AqueousLoss

Figure 1: Diagnostic logic for isolating yield loss in amide synthesis.

Issue: Incomplete Conversion (Reagent Failure)

Symptom: TLC/LCMS shows remaining starting material (Valeric acid or Valeryl chloride) despite "excess" methylamine.

Q: I used 2.0 equivalents of Methylamine (2M in THF). Why is the reaction incomplete?

A: The "2M" label is likely a lie. Methylamine is a gas at room temperature (BP: -6°C). Solutions in THF or Methanol are highly prone to outgassing once the seal is broken. An old bottle labeled "2M" may actually be 0.5M or less.

  • The Fix: Always titrate your amine solution or use Methylamine Hydrochloride (solid salt) with a base (e.g., Triethylamine or DIPEA). The salt form is non-volatile and allows precise stoichiometric control.

Q: I am using Valeryl Chloride, but I see Valeric Acid in the product.

A: Moisture ingress is hydrolyzing your acyl chloride. Valeryl chloride is moisture-sensitive. If your solvent (DCM/THF) is not anhydrous, or if the reaction is open to air, the chloride reverts to the acid.

  • The Fix:

    • Dry DCM over activated molecular sieves (3Å or 4Å).

    • Purge the reaction vessel with Nitrogen/Argon.

    • Protocol Tip: If generating acid chloride in situ from Valeric acid + Thionyl Chloride (

      
      ), ensure all 
      
      
      
      is removed (azeotrope with toluene) before adding the amine, or use a "one-pot" method carefully.

Issue: The "Disappearing" Product (Workup Losses)

Symptom: Reaction shows 100% conversion, but isolated yield is low (<60%).

Q: I washed the reaction mixture with 1N HCl and Brine. Where did my product go?

A: You washed it down the drain. N-methylpentanamide has a LogP of ~0.9-1.3 [1]. While technically lipophilic, the amide bond is polar. In a partition between Dichloromethane (DCM) and a large volume of water, a significant fraction (10-30%) can remain in the aqueous phase, especially if the aqueous volume is large.

  • The Fix (Salting Out):

    • Saturate the aqueous layer: Use solid NaCl to saturate the aqueous phase before separation. This "salting out" effect forces the organic amide back into the organic layer.

    • Back-Extraction: Never discard the aqueous layer without checking it. Re-extract the aqueous wash 2-3 times with fresh DCM.

    • Solvent Choice: Use Chloroform or DCM (Chlorinated solvents are better for amides than Ethyl Acetate/Hexanes).

Q: Can I just rotavap the crude reaction mixture?

A: Yes, but watch the boiling point. N-methylpentanamide boils at ~116-118°C (8 mmHg) [2]. It is relatively high-boiling. However, if you use high vacuum (<1 mmHg) and heat (>50°C) for prolonged periods to remove solvent, you can sublime or distill the product into the trap.

  • Recommendation: Concentrate at 35-40°C under standard aspirator vacuum (20-50 mbar).

Validated High-Yield Protocol

This protocol uses the Acid Chloride Method with Methylamine Hydrochloride to ensure stoichiometry and minimize volatility issues.

Reaction Scale: 10 mmol Target Yield: >85%

Materials Table
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
Valeryl Chloride 120.581.01.21 g (1.19 mL)Electrophile
Methylamine HCl 67.521.51.01 gNucleophile Source
Triethylamine (Et3N) 101.192.52.53 g (3.5 mL)Base / HCl Scavenger
DCM (Anhydrous) --20 mLSolvent
Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar. Purge with

    
    .
    
  • Amine Activation: Add Methylamine HCl (1.5 eq) and DCM (10 mL). The salt will not dissolve fully.

  • Base Addition: Cool to 0°C (Ice bath). Add Triethylamine (2.5 eq) dropwise. The mixture will become a slurry. Stir for 10 mins.

    • Note: We use 2.5 eq of base: 1.0 eq to free the methylamine, 1.0 eq to neutralize the HCl from the coupling, and 0.5 eq excess.

  • Acyl Chloride Addition: Dilute Valeryl Chloride (1.0 eq) in DCM (5 mL). Add this solution dropwise to the cold amine slurry over 15 minutes.

    • Observation: White precipitate (

      
      ) will form immediately. Exothermic.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: Spot TLC (50% EtOAc/Hexane). Stain with

      
       (Amides are UV inactive often, but 
      
      
      
      or Iodine helps).
  • Quench & Workup (Critical Step):

    • Add 10 mL Saturated

      
        (Quenches unreacted acid chloride). Stir 10 mins.
      
    • Separate layers.[3]

    • Aqueous Layer Treatment: Extract the aqueous layer 3x with DCM (10 mL each). Do not skip this.

    • Combine organic layers.

    • Wash combined organics with 10 mL 1M HCl (Removes excess amine/Et3N).

    • Extract the acidic aqueous wash 1x with DCM (Recover any product lost to acid wash).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: If necessary, distill under reduced pressure (bulb-to-bulb) or flash chromatography (EtOAc/Hexane).

FAQ: Advanced Troubleshooting

Q: My product smells like vinegar/sweat. Why? A: This indicates residual Valeric Acid . This happens if the Acid Chloride was of poor quality or hydrolyzed.

  • Remedy: Wash the organic layer with 1M NaOH or Saturated

    
    . The acid will deprotonate (Valerate anion) and move to the aqueous layer. The amide will stay in the organic layer.
    

Q: Can I use EDC/NHS coupling instead of Acid Chloride? A: Yes, but it is less atom-efficient and harder to purify. Carbodiimide byproducts (urea) can be difficult to separate from aliphatic amides without column chromatography. The Acid Chloride route is preferred for simple aliphatic amides because the byproducts (


 and gas) are easily removed.

Q: The NMR shows a doublet at ~2.8 ppm that integrates to 3H. Is this correct? A: Yes. The N-methyl group appears as a doublet due to coupling with the NH proton (


). If you add 

to the NMR tube, the NH proton exchanges (disappears), and the methyl doublet collapses to a singlet. This is a classic confirmation test.

References

  • PubChem. (n.d.). N-Methylpentanamide (Compound).[1][2][4][5][6][7] National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Technical Support Center: Optimizing HPLC Purification for Hydrophilic Amino Acid Amides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of hydrophilic amino acid amides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar molecules. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios, moving beyond simple procedural steps to explain the underlying chromatographic principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial method development.

Q1: Why are my hydrophilic amino acid amides showing poor or no retention on a standard C18 reversed-phase (RP-HPLC) column?

A1: Standard C18 columns rely on hydrophobic interactions to retain analytes.[1] Hydrophilic molecules, such as amino acid amides, have a high affinity for the polar mobile phase and very weak interactions with the nonpolar C18 stationary phase.[1][2] Consequently, they travel with the solvent front and elute in or near the void volume, resulting in inadequate retention and separation. This is a fundamental limitation of using reversed-phase chromatography for highly polar compounds without modification.[2][3]

Q2: What are the primary HPLC modes I should consider as alternatives to standard RP-HPLC for these compounds?

A2: The two most powerful and widely adopted alternatives are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Chromatography (IP-RPLC) .

  • HILIC is often the first choice. It uses a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][5] This setup creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to strong retention.[6][7]

  • IP-RPLC is a useful technique that modifies a standard reversed-phase system. An ion-pairing reagent (e.g., an alkyl sulfonate or a perfluorinated carboxylic acid) is added to the mobile phase.[8][9] This reagent forms a neutral complex with the charged amino acid amide, increasing its hydrophobicity and enabling retention on a C18 or C8 column.[8][10]

Q3: When is it more appropriate to use an ion-pairing agent versus switching to a HILIC method?

A3: The choice depends on your specific separation goals, existing equipment, and detection method.

  • Choose HILIC when:

    • You need to retain very polar, often zwitterionic, compounds that are intractable by other means.

    • You are using Mass Spectrometry (MS) for detection. The high organic content of HILIC mobile phases promotes efficient desolvation and ionization in the MS source, often leading to significant sensitivity gains.[4][11]

    • You want to avoid permanently modifying your column or HPLC system, as ion-pairing agents can be difficult to remove completely.[7]

  • Choose Ion-Pairing RPLC when:

    • You need to separate a mixture of analytes with varying polarities, some of which are retained by standard RP-HPLC.

    • You want to utilize existing, well-characterized C18 columns and methods.

    • Your analytes have a consistent charge (e.g., always cationic), making the selection of an ion-pairing reagent straightforward.

    • You are not using MS detection, as many traditional ion-pairing agents can cause signal suppression.[12] However, volatile ion-pairing agents like TFA or HFBA are more MS-compatible.[8]

Section 2: Troubleshooting Guide - In-Depth Q&A

This section provides detailed solutions to specific experimental problems.

Category: Analyte Retention & Elution Issues

Q4: I've switched to a HILIC column, but my compound still elutes too early. How can I increase its retention?

A4: In HILIC, the mobile phase composition is the primary driver of retention, with water being the strong, eluting solvent.[6][7][13] To increase retention, you must make the mobile phase weaker (less polar).

  • Increase the Organic Solvent Concentration: The most effective way to increase retention is to increase the percentage of acetonitrile in your mobile phase.[2] For very polar compounds, it's common to start with 90-95% acetonitrile.

  • Decrease Buffer Concentration: At lower buffer concentrations, ionic interactions between your analyte and the stationary phase can increase, which often enhances retention, particularly on charged or bare silica HILIC columns.[7][14][15] However, be aware that this can sometimes negatively impact peak shape.

  • Change the Organic Solvent: While acetonitrile is most common, other solvents can be used. The elution strength in HILIC generally follows the order: Acetonitrile < Isopropanol < Ethanol < Methanol < Water.[7] Switching from acetonitrile to a solvent like isopropanol could increase retention, though this is a less common adjustment.

  • Lower the Column Temperature: Reducing the column temperature can sometimes increase retention and improve selectivity, although the effect is generally less pronounced than in RP-HPLC.[2][16]

Q5: My compound is irreversibly stuck on the HILIC column, or my recovery is very low. What is happening?

A5: This issue often points to overly strong interactions between the analyte and the stationary phase, or sample loss during the process.

  • Mechanism Check: The retention mechanism in HILIC is a mix of partitioning, adsorption, and ionic interactions.[7] Very strong ionic interactions, especially with the residual silanols on a bare silica column, can lead to irreversible binding.

  • Increase Elution Strength: To elute a strongly retained compound, you must increase the strength of your mobile phase. This can be done by:

    • Increasing the water content in your gradient. You may need to run a gradient up to 40-50% aqueous to elute highly polar species.[7]

    • Increasing the buffer concentration (ionic strength). This can help to shield the strong ionic interactions between the analyte and the stationary phase, allowing the compound to elute.[14][17] A starting point of 10-20 mM is common.[13][15]

  • Check for Analyte Degradation: Some compounds may be unstable under the analytical conditions. Ensure your mobile phase pH is within the stability range of your molecule.[18]

  • Investigate Sample Preparation: Losses can occur before the sample even reaches the column. Ensure the analyte is not precipitating in the sample diluent or adsorbing to vials or system components.[18][19] Using a sample diluent that is similar in composition to the initial mobile phase is crucial.

Category: Poor Peak Shape (Tailing, Fronting, Splitting)

Q6: I'm observing significant peak tailing for my amino acid amide in HILIC mode. What are the most likely causes and solutions?

A6: Peak tailing is a common issue in HILIC and usually results from unwanted secondary interactions or mismatched sample solvent.[19][20]

  • Secondary Ionic Interactions: The primary cause is often the interaction of basic amine groups on your analyte with acidic residual silanol groups on the stationary phase.[20]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 3) will protonate the silanol groups, reducing their ability to interact with your positively charged analyte.[20]

    • Solution 2: Increase Buffer Strength: A higher concentration of buffer salts (e.g., ammonium formate or acetate) will compete with your analyte for the active sites, effectively masking the secondary interactions and improving peak shape.[13][14]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger (i.e., more aqueous) than the mobile phase is a major cause of peak distortion.[7]

    • Solution: Dissolve your sample in a solvent that is as close as possible to your initial mobile phase conditions (e.g., 90% acetonitrile). If your sample is only soluble in water, keep the injection volume as small as possible to minimize this effect.[7][21]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[19][21]

    • Solution: Reduce the sample concentration or injection volume.

  • Metal Chelation: Some analytes can interact with trace metals in the HPLC system (frits, tubing, or the stationary phase itself), causing tailing.[21]

    • Solution: Consider using a column with metal-free hardware or adding a weak chelating agent like EDTA to the mobile phase if compatible with your detection method.

Q7: My peaks are split or shouldered. How do I diagnose and fix this?

A7: Peak splitting can be caused by instrumental issues, column problems, or on-column chemical effects.

  • Check for a Partially Blocked Frit or Column Void: A sudden increase in backpressure accompanied by peak splitting may indicate a blockage in the column inlet frit or a void that has formed at the top of the column bed.

    • Solution: Reverse-flush the column (if the manufacturer allows) at a low flow rate. If a void is present, the column may need to be replaced.[20] Using a guard column can protect the analytical column.[19]

  • Sample Diluent Effects: As with peak tailing, injecting in a solvent that is too strong can cause the analyte band to distort as it loads onto the column, leading to a split peak.

    • Solution: Match the sample solvent to the initial mobile phase.

  • On-Column Tautomerization or Isomerization: If your compound can exist in multiple isomeric forms that interconvert slowly on the chromatographic timescale, you may see a split or broadened peak.

    • Solution: Try changing the mobile phase pH or temperature to favor one form or to accelerate the interconversion so that a single sharp peak is observed.

Section 3: Visual Workflows & Data Tables

Diagram: Decision Tree for HPLC Mode Selection

This diagram outlines the logical process for choosing the correct purification strategy.

HPLC_Mode_Selection start Start: Purify Hydrophilic Amino Acid Amide check_rp Attempt separation on standard C18 column? start->check_rp no_retention No or Poor Retention (Elutes at void volume) check_rp->no_retention Yes mode_choice Select Alternative Mode no_retention->mode_choice ms_detect Is MS Detection Required? mode_choice->ms_detect hilic_path HILIC (Hydrophilic Interaction) hilic_pros Advantages: - Excellent for very polar analytes - High MS sensitivity - No column contamination hilic_path->hilic_pros ip_path IP-RPLC (Ion-Pairing) ip_pros Advantages: - Uses standard RP columns - Good for mixed polarity samples - Well-understood mechanism ip_path->ip_pros ms_detect->hilic_path Yes ms_detect->ip_path No/Maybe

Caption: Decision workflow for selecting an appropriate HPLC mode.

Diagram: Troubleshooting Poor Peak Shape in HILIC

This workflow provides a systematic approach to resolving common peak shape issues.

Peak_Shape_Troubleshooting start Problem: Poor Peak Shape (Tailing) q1 Is sample solvent matched to initial mobile phase? start->q1 s1 Action: Re-dissolve sample in mobile phase or reduce injection volume. q1->s1 No q2 Are you using a buffered mobile phase? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Add buffer (e.g., 10mM Ammonium Formate) to mobile phase. q2->s2 No q3 Try adjusting buffer concentration & pH q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3a Action: Increase buffer concentration to shield secondary interactions. q3->s3a s3b Action: Decrease mobile phase pH (e.g., to 3.0) to protonate silanols. q3->s3b end Result: Improved Peak Shape s3a->end s3b->end

Caption: A logical workflow for troubleshooting peak tailing in HILIC.

Table: Comparison of HPLC Modes for Hydrophilic Amino Acid Amides
FeatureStandard RP-HPLC (C18)Ion-Pairing RP-HPLCHILIC
Primary Mechanism Hydrophobic InteractionsHydrophobic & Ionic InteractionsHydrophilic Partitioning & Ionic Interactions[7]
Stationary Phase Nonpolar (e.g., C18, C8)Nonpolar (e.g., C18, C8)Polar (e.g., Silica, Amide, Zwitterionic)[5][6]
Mobile Phase High AqueousHigh Aqueous + Ion-Pair ReagentHigh Organic (>60% ACN) + Aqueous Buffer[5]
Retention of Amides Very Poor / None[2][3]Moderate to GoodGood to Excellent
MS Compatibility GoodPoor to Moderate (reagent dependent)[12]Excellent[4][11]
Pros Simple, widely availableUses standard columns, good for mixed polarityBest retention for polar analytes, high MS sensitivity
Cons No retention for target analytesCan contaminate column/system, may suppress MS signalLonger equilibration times, sensitive to mobile phase[6][7]

Section 4: Key Protocols & Methodologies

Protocol 1: Generic HILIC Method Development for a Novel Amino Acid Amide

This protocol provides a starting point for developing a robust HILIC separation.

Objective: To achieve good retention and peak shape for a novel hydrophilic amino acid amide.

Materials:

  • Column: A HILIC column (e.g., Bare Silica, Amide, or Zwitterionic phase), 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.

  • Sample Diluent: 90:10 Acetonitrile:Water.

  • Sample: 0.1 mg/mL of amino acid amide dissolved in Sample Diluent.

Methodology:

  • System Preparation: Ensure the HPLC system is clean and free of non-volatile buffers from previous analyses.

  • Column Installation & Equilibration:

    • Install the HILIC column.

    • Flush the column with 100% Mobile Phase B for 20 column volumes.

    • Equilibrate the column at the initial gradient conditions (e.g., 95% B) for at least 20-30 column volumes. HILIC requires longer equilibration than RPLC.[7][13]

  • Initial Scouting Gradient:

    • Flow Rate: As recommended by the column manufacturer (e.g., 0.4 mL/min for 2.1 mm ID).

    • Column Temperature: 30 °C.

    • Injection Volume: 1-2 µL.

    • Gradient Program:

      • 0.0 min: 95% B

      • 10.0 min: 50% B

      • 11.0 min: 50% B

      • 11.1 min: 95% B

      • 15.0 min: 95% B (Re-equilibration)

  • Analysis & Optimization:

    • Assess Retention: If retention is too low, increase the initial %B (e.g., to 98%) or make the gradient shallower. If retention is too high, decrease the initial %B.

    • Assess Peak Shape: If peaks are tailing, confirm the sample solvent is matched. Consider increasing the buffer concentration in both Mobile Phase A and B to 20 mM or screening a different column chemistry (e.g., switching from bare silica to an amide or zwitterionic phase).[6]

    • Assess Selectivity: To change the elution order of multiple components, screen different pH values (e.g., pH 6.5) or different stationary phases, as these are the most powerful parameters for altering selectivity in HILIC.[14][16]

References

  • Hydrophilic Interaction Chromatography | LCGC International. (n.d.). Retrieved February 27, 2026, from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. (2018, May 1). Retrieved February 27, 2026, from [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. (2025, December 23). Retrieved February 27, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved February 27, 2026, from [Link]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013, June 6). Retrieved February 27, 2026, from [Link]

  • How to Avoid Common Problems with HILIC Methods - Restek Resource Hub. (2020, October 26). Retrieved February 27, 2026, from [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MTC USA. (2025, June 18). Retrieved February 27, 2026, from [Link]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength - The Nest Group. (n.d.). Retrieved February 27, 2026, from [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11). Retrieved February 27, 2026, from [Link]

  • Chocholouš, P., & Matysová, L. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Journal of Separation Science, 34(8), 845-860. [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2005). Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 19(22), 3287-3297. [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). Retrieved February 27, 2026, from [Link]

  • Frey, J., Chamson, A., & Raby, N. (1993). Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate. Amino Acids, 4(1-2), 45-51. [Link]

  • Effect of Both pH and Organic Content on a Separation of Sugars, Amino Acids, and Carboxylic Acids | SIELC Technologies. (n.d.). Retrieved February 27, 2026, from [Link]

  • A Practical, Selectivity Based Hydrophilic Interaction Liquid Chromatography (HILIC) Method Development Protocol - MAC-MOD Analytical. (n.d.). Retrieved February 27, 2026, from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved February 27, 2026, from [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column - Waters Corporation. (n.d.). Retrieved February 27, 2026, from [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. (2025, February 21). Retrieved February 27, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved February 27, 2026, from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv Technology Corporation. (2025, November 30). Retrieved February 27, 2026, from [Link]

  • Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes - HELIX Chromatography. (n.d.). Retrieved February 27, 2026, from [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science. (2025, July 4). Retrieved February 27, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Retrieved February 27, 2026, from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Atmospheric Chemistry and Physics, 18(21), 15997-16010. [Link]

  • Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification - Downstream Column. (2020, September 23). Retrieved February 27, 2026, from [Link]

  • Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. (n.d.). Retrieved February 27, 2026, from [Link]

  • Exploring the Effect of Buffer Strength on the Retention Time of Weak Acids, Neutral and Weak Bases in Hydrophilic Interaction Liquid Chromatography (HILIC) Mode. (2025, August 10). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved February 27, 2026, from [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved February 27, 2026, from [Link]

  • HPLC analysis and purification of peptides. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 3-33. [Link]

Sources

Technical Support Center: Optimizing Organic Solubility of H-D-Nva-NHMe HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility bottlenecks with H-D-Nva-NHMe HCl (D-Norvaline methylamide hydrochloride). Below, you will find causality-driven troubleshooting, quantitative data, and self-validating protocols to optimize your workflows.

Troubleshooting Guide & Causality Analysis

Q: I am trying to dissolve H-D-Nva-NHMe HCl in Dichloromethane (DCM) or Tetrahydrofuran (THF) for a coupling reaction, but it forms a persistent, milky suspension. Why is this happening? A: The insolubility is a direct consequence of the high crystal lattice energy inherent to hydrochloride salts. H-D-Nva-NHMe HCl consists of a protonated primary amine and a chloride counterion. Solvents like DCM (dielectric constant


) or THF (

) lack the polarity and solvating power required to overcome these strong ionic interactions. To resolve this, you must either disrupt the ionic lattice by converting the salt to its neutral freebase form or switch to a solvent with a higher dielectric constant[1].

Q: If I change my solvent, should I use DMF or NMP? A: If your downstream chemistry tolerates polar aprotic solvents, switching to N-Methyl-2-pyrrolidone (NMP) is highly recommended. While N,N-Dimethylformamide (DMF,


) is a standard choice, NMP (

) is structurally superior at solvating hydrophobic aliphatic side chains—such as the propyl group of D-Norvaline—thereby preventing localized aggregation and maintaining a homogeneous reaction mixture[2].

Q: Can I just use an aqueous Sodium Bicarbonate (


) wash to freebase the amine and extract it into DCM? 
A:  This is highly discouraged for this specific molecule. H-D-Nva-NHMe is a small, polar molecule (MW ~130  g/mol  for the freebase). If you attempt an aqueous neutralization, the free amine will partition heavily into the aqueous layer due to extensive hydrogen bonding, leading to severe yield losses during the organic extraction phase[3]. Anhydrous free-basing methods are strictly required.

Solubility & Solvent Selection Data

The following table summarizes the quantitative dielectric properties of common solvents and their empirical solvation capacities for both forms of the D-Norvaline derivative.

SolventDielectric Constant (

)
Solubility: HCl SaltSolubility: FreebasePrimary Workflow Application
THF 7.5Poor (< 0.05 M)Excellent (> 1.0 M)Anhydrous zinc deprotonation
DCM 8.9Poor (< 0.05 M)Excellent (> 1.0 M)Epoxide scavenging / Extraction
NMP 32.2Good (~ 0.5 M)Excellent (> 1.0 M)Coupling of hydrophobic residues
DMF 36.7Moderate (~ 0.3 M)Excellent (> 1.0 M)Standard peptide synthesis
Water 80.1Excellent (> 1.0 M)Moderate (~ 0.5 M)Aqueous washing (Avoid for extraction)

Decision Workflow Visualization

Workflow Start H-D-Nva-NHMe HCl Insoluble in Organic Solvent Decision Is the HCl salt strictly required for the next step? Start->Decision Path1 In Situ Neutralization (Add DIEA/NMM) Decision->Path1 No / Salts Acceptable Path2 Solvent Optimization (Switch to NMP/DMF) Decision->Path2 No / Salts Acceptable Path3 Free-Basing Isolation (Zinc Dust or Epoxide) Decision->Path3 Yes / Need pure amine Outcome1 Soluble Reaction Mixture (Salts remain in solution) Path1->Outcome1 Path2->Outcome1 Outcome2 Pure Freebase Isolated (High Organic Solubility) Path3->Outcome2

Workflow for optimizing H-D-Nva-NHMe HCl organic solubility based on downstream requirements.

Self-Validating Experimental Methodologies

Protocol A: In Situ Neutralization (The Rapid Fix)

Use this protocol when the presence of a tertiary amine hydrochloride salt by-product will not interfere with your downstream coupling reagents (e.g., standard HATU/DIC couplings).

  • Suspend: Add H-D-Nva-NHMe HCl to anhydrous DCM or THF to achieve a target concentration of 0.1 M to 0.5 M.

  • Neutralize: Add 1.1 to 1.2 equivalents of N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) dropwise while stirring vigorously.

  • Equilibrate: Stir for 10–15 minutes at room temperature. The conversion to the free amine will dramatically increase organic solubility, clearing the suspension.

  • Self-Validation Check: Spot a 1 µL aliquot of the reaction mixture onto a wetted strip of universal pH paper. A pH shift to ~8.0–9.0 confirms complete neutralization. (Note: DIEA·HCl may precipitate as a fine white powder in non-polar solvents; this can be removed via filtration through a 0.45 µm PTFE syringe filter if optical clarity is required).

Protocol B: Ex Situ Free-Basing via Zinc Dust (High-Purity Isolation)

When downstream reactions (such as sensitive metal-catalyzed steps) cannot tolerate tertiary amine salts, the hydrochloride must be completely removed. Activated zinc dust efficiently deprotonates peptide ester hydrochlorides without the need for aqueous basic extraction[4].

  • Suspend: Disperse 1.0 mmol of H-D-Nva-NHMe HCl in 10 mL of anhydrous THF.

  • React: Add 100 mg of activated zinc dust in a single portion.

  • Agitate: Stir the mixture at room temperature for 15 to 20 minutes. The zinc acts as an acid scavenger, complexing with the chloride ions.

  • Filter: Pass the suspension through a tightly packed Celite pad to remove the zinc and zinc-chloride complexes. Wash the pad with an additional 5 mL of THF.

  • Isolate: Concentrate the combined filtrate in vacuo to yield the pure H-D-Nva-NHMe freebase.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The free amine will migrate cleanly in a standard organic mobile phase (e.g., 10% MeOH in DCM), whereas the starting HCl salt would streak heavily or remain pinned at the baseline.

Protocol C: Epoxide Acid Scavenging

An alternative mild, anhydrous method utilizes propylene oxide to irreversibly scavenge HCl, forming a volatile chlorohydrin byproduct[5].

  • Suspend: Place the amino acid salt in absolute ethanol or DCM (0.2 M concentration).

  • Scavenge: Add 3.0 equivalents of propylene oxide.

  • Incubate: Stir at room temperature until the suspension transitions to a completely clear solution (typically 30–60 minutes).

  • Purify: Evaporate the solvent and the 1-chloro-2-propanol byproduct under reduced pressure.

  • Self-Validation Check: Dissolve a 1 mg fraction of the isolated product in 1 mL of deionized water and add a single drop of 0.1 M Silver Nitrate (

    
    ). The absence of a white 
    
    
    
    precipitate confirms the absolute removal of chloride ions.

Frequently Asked Questions (FAQs)

Q: Does heating the suspension in DCM help dissolve the HCl salt? A: Heating provides only a marginal and temporary increase in solubility. The kinetic energy added by heating (up to DCM's low boiling point of 39.6 °C) is insufficient to permanently overcome the ionic lattice energy. Upon cooling, the salt will rapidly crash out, potentially ruining concentration-dependent stoichiometry. Chemical intervention (free-basing or solvent swapping) is required.

Q: My freebase H-D-Nva-NHMe turned into a yellowish oil instead of a powder after Protocol B. Is it degraded? A: Not necessarily. Short, aliphatic free amines often present as viscous oils or hygroscopic solids at room temperature due to the loss of the rigid ionic crystal lattice provided by the HCl counterion. Store the oil under inert gas (Nitrogen or Argon) at -20 °C to prevent atmospheric carbon dioxide absorption (which forms carbamate salts).

References

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent Source: Biotage URL:[Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin Source: CORE (core.ac.uk) URL:[Link]

  • US2404503A - Preparation of amino acids from their salts Source: Google Patents URL
  • Converting amino acid salts to freebase amino acids? Source: Sciencemadness Discussion Board URL:[Link]

Sources

Technical Support Center: Hygroscopic Amino Acid Amide HCl Salts

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Peptide Chemistry) Ticket ID: HCL-AMIDE-HYGRO-001

Introduction: Why is my solid turning into a liquid?

Welcome to the technical support hub. If you are working with hydrochloride salts of amino acid amides (e.g., H-Leu-NH₂·HCl, H-Phe-NH₂·HCl), you are likely encountering deliquescence .

The Science: Amino acid amide salts possess high lattice energy, but the chloride ion is intensely hygroscopic. When the hydration energy exceeds the lattice energy, the crystal lattice collapses, absorbing atmospheric moisture until the solid dissolves in its own sorbed water. This is not just a physical nuisance; it creates three critical risks:

  • Stoichiometric Drift: Weighing 100 mg of "solid" may actually be 80 mg of compound and 20 mg of water, ruining coupling equivalents.

  • Hydrolysis: The combination of water, acidity (from the HCl salt), and time can hydrolyze the amide bond back to the carboxylic acid.

  • Cyclization: Dipeptide amides are prone to diketopiperazine (DKP) formation in the solid-state if moisture is present.

Below are the field-proven protocols to handle, rescue, and utilize these reagents.

Module 1: The "Rescue" Protocol (Physical State Recovery)

Issue: “I opened the vial and the powder has turned into a sticky paste or oil. Is it ruined?”

Diagnosis: Likely deliquescence. Unless the compound has chemically degraded (checked via LCMS), it is physically recoverable. Directive: DO NOT use a vacuum oven. Heating a wet, acidic amide salt will accelerate hydrolysis. Use Lyophilization (Freeze-Drying).[1][2][3][4][5]

Protocol: Lyophilization Rescue
  • Dissolution: Dissolve the oily residue completely in the minimum amount of HPLC-grade water. If the solution is cloudy, filter it through a 0.22 µm PVDF filter.

  • Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath. Ensure the vessel is rotated to create a thin shell of ice (maximizes surface area).

  • Sublimation: Place on a lyophilizer (< 0.1 mbar vacuum). Run for 24–48 hours.

  • Backfill: Backfill the lyophilizer with dry Nitrogen or Argon, not ambient air.

  • Sealing: Cap the vial immediately under the inert atmosphere.

Workflow Visualization

RescueProtocol Start Deliquescent (Goo/Oil) Dissolve Dissolve in HPLC Water Start->Dissolve Rescue Freeze Flash Freeze (Shell Freezing) Dissolve->Freeze Lyophilize Lyophilize (<0.1 mbar) Freeze->Lyophilize Storage Store under Argon/N2 Lyophilize->Storage Dry Powder

Figure 1: Critical workflow for recovering deliquescent amino acid amide salts without inducing thermal degradation.

Module 2: Precision Weighing & Stoichiometry

Issue: “My coupling yields are inconsistent. I suspect I’m not adding the correct equivalents because of the water weight.”

Directive: You must determine the Net Peptide Content (NPC) or the effective molecular weight. Relying on the theoretical MW of the anhydrous salt is the primary cause of synthetic failure here.

Method A: The Correction Factor (Standard Routine)

If you cannot run qNMR every time, use a Water Content (KF) or Elemental Analysis correction.

Formula:



Method B: Quantitative NMR (qNMR) – The Gold Standard

For critical applications (e.g., GMP starting materials), qNMR is required to establish absolute purity.

Protocol:

  • Internal Standard (IS): Use Maleic Acid or Dimethyl Sulfone (non-hygroscopic, distinct signals).

  • Solvent: D₂O or DMSO-d₆ (depending on solubility).

  • Weighing: Weigh the hygroscopic amide rapidly into a tared vessel containing the solvent to minimize atmospheric exposure, or use a glovebox.

  • Calculation:



VariableDefinition
Ix / Istd Integral ratio of analyte vs. standard
Nx / Nstd Number of protons for the integrated signals
Mx / Mstd Molecular weights
Wx / Wstd Weighed masses
Pstd Purity of the internal standard

Module 3: Chemical Stability (The Hidden Dangers)

Issue: “I see a +18 mass unit impurity (Hydrolysis) or a -18 mass unit impurity (Cyclization) in my LCMS.”

Diagnosis:

  • Hydrolysis (+18 Da): Occurs in acidic, wet conditions. The amide converts to acid.

  • DKP Formation (-18 Da): Occurs in neutral/basic conditions or prolonged storage of dipeptide amides.

Mechanism: The HCl salt provides the protons (


). The absorbed water provides the nucleophile (

). Heat (from a drying oven) provides the activation energy (

).
Degradation Pathway Visualization

Degradation Amide Amino Acid Amide (H-AA-NH2 · HCl) Moisture Moisture Absorption (Deliquescence) Amide->Moisture DKP_Path Dipeptide Amide (H-AA1-AA2-NH2) Amide->DKP_Path If Dipeptide Hydrolysis Hydrolysis (Acid + Water) Moisture->Hydrolysis + Heat/Time Product_Acid Free Acid (H-AA-OH) Hydrolysis->Product_Acid +18 Da Cyclization Cyclization (Neutral pH drift) DKP_Path->Cyclization Moisture present Product_DKP Diketopiperazine (DKP) Cyclization->Product_DKP -18 Da

Figure 2: Chemical degradation pathways triggered by moisture absorption in amide salts.

Frequently Asked Questions (FAQ)

Q1: What is the best desiccant for these salts? A: Use Phosphorus Pentoxide (


)  under vacuum. Silica gel is insufficient for deliquescent salts.
  • Warning: Do not use Potassium Hydroxide (KOH) pellets if you need to maintain the precise stoichiometry of the HCl salt, as KOH can scavenge the HCl gas, potentially converting the salt to the free base over long periods under high vacuum. However, for short-term drying to remove excess acid, KOH/NaOH pellets are acceptable.

Q2: Can I use a glovebox? A: Yes. Dispensing hygroscopic salts in a Nitrogen/Argon glovebox is the most effective way to prevent weighing errors. If a glovebox is unavailable, use a "weighing by difference" technique with a capped vial.

Q3: Which solvent should I use for recrystallization? A: Amino acid amide HCl salts are typically soluble in Methanol (MeOH) or Water. They are insoluble in Diethyl Ether (


).
  • Purification Trick: Dissolve in a minimum amount of dry MeOH, then slowly add cold

    
     until the salt precipitates. Filter rapidly under a blanket of Nitrogen.
    

Q4: How do I store them long-term? A: Store at -20°C in a sealed container.

  • Critical Step: Allow the vial to warm to room temperature before opening. Opening a cold vial in humid air causes immediate condensation on the solid, ruining the sample instantly.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[6] (Standard protocols for drying and purification of organic salts).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Discusses stability of amide bonds and side reactions).

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy—Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 52(3), 364-393. (Methodology for qNMR purity determination).

  • Grießbach, R., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides. The Journal of Organic Chemistry, 79(8), 3328–3336. (Mechanisms of amide hydrolysis in acidic environments).

Sources

Validation & Comparative

Infrared spectroscopy (IR) spectrum of amino acid amide hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Superiority in Chiral Building Blocks: A Comparative Guide to IR Spectroscopy of Amino Acid Amide Hydrochlorides

Executive Summary

Amino acid amide hydrochlorides (such as glycinamide hydrochloride and L-prolinamide hydrochloride) are indispensable chiral building blocks in peptide synthesis, pharmaceutical manufacturing, and the development of phase-selective organogelators[1]. Ensuring the structural integrity and purity of these intermediates is critical; residual free amino acids or moisture can severely compromise downstream coupling efficiencies. As a Senior Application Scientist, I frequently evaluate analytical modalities to establish robust Quality Control (QC) frameworks. This guide objectively compares the performance of various Infrared (IR) spectroscopy techniques—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet)—for the precise characterization and validation of high-purity amino acid amide hydrochlorides against substandard alternatives.

Mechanistic Causality: The IR Profile of Amino Acid Amide Hydrochlorides

To accurately compare analytical techniques, one must first understand the molecular causality behind the spectral data. Amino acid amide hydrochlorides possess two distinct functional groups that dictate their IR signature:

  • The Primary Amide (-CONH₂): This group yields the highly characteristic Amide I band (primarily C=O stretching) and the Amide II band (N-H bending coupled with C-N stretching). In high-purity glycinamide hydrochloride, the Amide I band sharply resolves at ~1688 cm⁻¹, while the Amide II band appears at ~1594 cm⁻¹[2].

  • The Protonated Amine (-NH₃⁺ Cl⁻): Because the amine is protonated as a hydrochloride salt, the typical primary amine N-H stretches are replaced by a broad, complex series of bands between 3200 cm⁻¹ and 2800 cm⁻¹. These represent the -NH₃⁺ asymmetric and symmetric stretching vibrations, which often overlap with C-H stretches and exhibit multiple overtones[3].

When evaluating product performance, the IR spectrum serves as a definitive fingerprint. Substandard commercial grades often exhibit a carboxylate (COO⁻) asymmetric stretch at ~1610 cm⁻¹, indicating contamination by the unamidated free amino acid precursor.

Comparative Analysis: Why ATR-FTIR Outperforms KBr Transmission

Historically, transmission FTIR using potassium bromide (KBr) pellets was the gold standard. However, for amino acid hydrochlorides, this method introduces significant analytical vulnerabilities.

The Causality of Matrix Interference: KBr is highly hygroscopic. When grinding the sample with KBr in a non-inert atmosphere, moisture is inevitably introduced into the matrix. This creates an artificial, broad O-H stretch at ~3400 cm⁻¹, which masks the critical N-H stretching regions and falsely flags the sample for moisture contamination. Furthermore, under the extreme pressure required to press the pellet (often ~10 tons), solid-state ion exchange can occur between the hydrochloride salt and the KBr matrix, artificially shifting the diagnostic Amide I and II bands.

Conversely, ATR-FTIR requires zero sample preparation, eliminating pressure-induced artifacts and environmental moisture absorption during prep. The true solid-state polymorph of the product is preserved and analyzed in its native state.

Table 1: Comparative Performance of IR Sampling Modalities for Amino Acid Amide Hydrochlorides

ParameterATR-FTIR (Recommended)Transmission (KBr Pellet)DRIFTS
Sample Preparation None (Direct analysis)High (Grinding, pressing)Moderate (Dilution in KBr/KCl)
Moisture Interference Minimal (Native state)High (KBr is hygroscopic)High (Matrix is hygroscopic)
Polymorph/Salt Stability PreservedRisk of pressure-induced ion exchangePreserved
Spectral Resolution Excellent (with ATR correction)Variable (depends on particle size)Good (requires Kubelka-Munk conversion)
Throughput High (< 2 mins per sample)Low (10-15 mins per sample)Medium (5-10 mins per sample)

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness and reproducibility, the following ATR-FTIR protocol operates as a self-validating system. Every step includes a causality check to prevent false positives or negatives during QC.

Step 1: System Initialization & Background Validation

  • Action: Clean the ATR crystal (Diamond or ZnSe) with a volatile, non-absorbing solvent (e.g., isopropanol) and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: The background scan must be collected immediately prior to the sample to mathematically subtract ambient CO₂ and water vapor lines. Self-Validation: Ensure the background energy throughput is above the manufacturer's threshold to confirm the crystal is not damaged or contaminated.

Step 2: Sample Application & Pressure Optimization

  • Action: Place 2–5 mg of the solid amino acid amide hydrochloride powder directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal optical contact.

  • Causality: Because ATR relies on the evanescent wave penetrating only a few micrometers into the sample, intimate contact is required. Insufficient pressure leads to a weak spectrum (low signal-to-noise ratio), while optimal pressure ensures distinct resolution of the Amide I and II bands.

Step 3: Spectral Acquisition & Atmospheric Compensation

  • Action: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

  • Causality: Co-adding 32 scans increases the signal-to-noise ratio, ensuring that trace impurities (like the ~1610 cm⁻¹ free amino acid band) are distinctly visible above the baseline noise.

Step 4: Post-Acquisition Cleaning & Verification

  • Action: Wipe the crystal clean and run a subsequent "dummy" scan.

  • Causality: This self-validating step ensures no residual sample or solvent peaks remain, preventing cross-contamination for the next batch.

Data Presentation: Spectral Benchmarking

When comparing our high-purity product against standard market alternatives, the following diagnostic bands serve as the definitive benchmark for approval or rejection.

Table 2: Diagnostic IR Band Assignments for Glycinamide Hydrochloride QC

Wavenumber (cm⁻¹)Functional Group / VibrationQC Significance
~3200 - 2800 (Broad)-NH₃⁺ asymmetric/symmetric stretchConfirms the presence of the protonated hydrochloride salt form.
~1688 Amide I (C=O stretch)Primary indicator of the intact amide functional group.
~1594 Amide II (N-H bend / C-N stretch)Secondary confirmation of the primary amide.
~1610 Carboxylate (COO⁻) asymmetric stretchDefect Marker : Indicates free amino acid impurity (incomplete amidation).
~3400 (Broad, distinct)O-H stretchDefect Marker : Indicates moisture contamination/hygroscopic degradation.

QC Decision Matrix

IR_QC_Workflow Sample Raw Sample: Amino Acid Amide HCl FTIR ATR-FTIR Spectral Acquisition Sample->FTIR Direct Application (No Prep) Check1 Is COO⁻ Band Present? (~1610 cm⁻¹) FTIR->Check1 Analyze Spectrum Check2 Is Broad OH Band Present? (~3400 cm⁻¹) Check1->Check2 NO Impurity1 REJECT: Free Amino Acid Contamination Check1->Impurity1 YES Check3 Are Amide I (~1688 cm⁻¹) & NH₃⁺ Bands Present? Check2->Check3 NO Impurity2 REJECT: Moisture / Hygroscopic Degradation Check2->Impurity2 YES Check3->Impurity1 NO (Degraded/Wrong Product) Pass APPROVE: High-Purity Product Confirmed Check3->Pass YES

Logical decision matrix for the ATR-FTIR quality control of amino acid amide hydrochlorides.

Conclusion

The analytical superiority of a high-purity amino acid amide hydrochloride is best demonstrated through rigorous, matrix-free characterization. By employing ATR-FTIR over traditional KBr transmission methods, researchers can eliminate moisture artifacts and pressure-induced polymorphism. This ensures that the presence of the critical Amide I/II bands and the absence of carboxylate defect markers are genuine reflections of the product's superior synthetic integrity, ultimately guaranteeing reliable performance in downstream chiral synthesis.

References

  • Cobalt, nickel and copper complexes with glycinamide: structural insights and magnetic properties - RSC Publishing. 2

  • Amino Acid-Containing Phase-Selective Organogelators: A Water-Based Delivery System for Oil Spill Treatment - ACS Omega / ResearchGate. 4

  • Spectrometric Identification of Organic Compounds - Scribd. 3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.